2-(3,4-dimethoxyphenyl)-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}acetamide
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Overview
Description
The compound “2-(3,4-dimethoxyphenyl)-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}acetamide” is a novel synthesized flavone derivative . It has been studied for its structural features required for enhanced anti-proliferative activity .
Synthesis Analysis
The compound was synthesized according to a general procedure using gallacetophenone dimethyl ether [1-(2-hydroxy-3, 4-dimethoxyphenyl) ethanone] (1.0 g, 5.09 mmol) and 4-fluorobenzoyl chloride (1.21 g, 0.79 mL, 7.64 mmol). The purification was achieved by column chromatography with Hexane: CHCl .Molecular Structure Analysis
The molecular structure of the compound is represented by the chemical formula C16H16N4O2S . The molecular weight of the compound is 328.39 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of gallacetophenone dimethyl ether with 4-fluorobenzoyl chloride . The details of the reaction mechanisms are not provided in the available literature.Physical and Chemical Properties Analysis
The compound is a white to off-white solid . It is soluble in phosphate buffer (pH 7.1) at a concentration of 0.30 mM and is also soluble in ethanol . The melting point of the compound is between 114.0 - 116.0º .Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FNO4/c1-26-19-8-3-16(13-20(19)27-2)14-21(25)24-15-22(9-11-28-12-10-22)17-4-6-18(23)7-5-17/h3-8,13H,9-12,14-15H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFFPIKZWDSADC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC2(CCOCC2)C3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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